molecular formula C12H16N2O6S B1246699 5-S-Cysteinyl-D-dopa

5-S-Cysteinyl-D-dopa

Cat. No.: B1246699
M. Wt: 316.33 g/mol
InChI Key: SXISMOAILJWTID-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Found in large amounts in the plasma and urine of patients with malignant melanoma. It is therefore used in the diagnosis of melanoma and for the detection of postoperative metastases. Cysteinyldopa is believed to be formed by the rapid enzymatic hydrolysis of 5-S-glutathionedopa found in melanin-producing cells.

Scientific Research Applications

1. Brain Chemistry and Neuropharmacology

5-S-Cysteinyl derivatives of dopamine, dopa, and dopac are present in various brain regions of multiple mammalian species. These metabolites are believed to form after autoxidation of catechols to quinones, which then couple to glutathione. Their presence in dopamine-rich areas suggests a potential role in brain chemistry and neuropharmacology (Fornstedt, Rosengren, & Carlsson, 1986).

2. Protein Chemistry

The oxidation of tyrosine residues in proteins by tyrosinase can lead to the formation of 5-S-cysteinyl-3,4-dihydroxyphenylalanine (5-S-cysteinyldopa) in proteins, indicating its significance in protein chemistry and potential implications in enzymatic processes (Ito, Kato, Shinpo, & Fujita, 1984).

3. Analytical Chemistry and Disease Biomarkers

Improved analytical methods, like HPLC-electrochemical detection, have been developed for measuring brain levels of 5-S-cysteinyl adducts, highlighting its importance in analytical chemistry and potential as biomarkers for certain diseases (Fornstedt, Bergh, Rosengren, & Carlsson, 1990).

4. Melanoma Research

5-S-cysteinyldopa has shown selective toxicity to tumor cells, suggesting its potential application in melanoma research and possibly as an antitumor agent (Fujita, Ito, Inoue, Yamamoto, Takeuchi, Shamoto, & Nagatsu, 1980).

5. Neurodegenerative Diseases

5-S-Cysteinyl adducts in the brain might indicate the autoxidation rate of catechols, which could be linked to the degeneration of dopamine neurons, potentially relevant in the study of dementia and Parkinson's disease (Fornstedt, 1990).

Properties

Molecular Formula

C12H16N2O6S

Molecular Weight

316.33 g/mol

IUPAC Name

(2R)-2-amino-3-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid

InChI

InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)10(16)9(3-5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20)/t6-,7+/m1/s1

InChI Key

SXISMOAILJWTID-RQJHMYQMSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)C[C@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N

Synonyms

5 S Cysteinyldopa
5-S-Cysteinyldopa
Cysteinyldopa

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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